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molecular formula C8H14O3 B189900 Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 1195-81-9

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No. B189900
M. Wt: 158.19 g/mol
InChI Key: PWMQFMMZBJUHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576094B2

Procedure details

Diethyl cyclobutane-1,1-dicarboxylate (7.17 mL) was added to a THF (150 mL) suspension of LiAH(OtBu)3 (22.08 g) at room temperature, and the suspension was refluxed for 7 h. The THF was stripped off and the mixture was quenched with water, neutralized with HCl (3 M) and extracted with dichloromethane and ethylacetate. The combined organic phases were washed with brine, dried and evaporated. The crude residue was put on a column and eluted with DCM : EtOAc; 5:1 to give ethyl 1-(hydroxymethyl)-cyclobutanecarboxylate (4.08 g) as a clear oil. 1H-NMR (300 MHz, CDCl3), δ=4.3372-4.1188 (q, 2H); 3.9337-3.7479 (d, 2H); 2.5485-2.322 (m, 3H); 2.1117-1.9015 (m, 4H); 1.3963-1.2174 (t, 3H) ppm.
Quantity
7.17 mL
Type
reactant
Reaction Step One
[Compound]
Name
LiAH(OtBu)3
Quantity
22.08 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:10](OCC)=[O:11])([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:4][CH2:3][CH2:2]1>C1COCC1>[OH:11][CH2:10][C:1]1([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
7.17 mL
Type
reactant
Smiles
C1(CCC1)(C(=O)OCC)C(=O)OCC
Name
LiAH(OtBu)3
Quantity
22.08 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was refluxed for 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane and ethylacetate
WASH
Type
WASH
Details
The combined organic phases were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
eluted with DCM

Outcomes

Product
Name
Type
product
Smiles
OCC1(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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